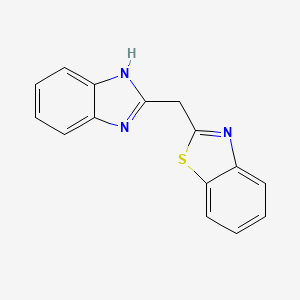

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole

説明

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylmethyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c1-2-6-11-10(5-1)16-14(17-11)9-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLURXEZDKXSDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 2-formylbenzimidazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often with the aid of catalysts like p-toluenesulfonic acid or sodium acetate. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile, sometimes with the addition of bases like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced derivatives (e.g., amines, alcohols)

Substitution: Substituted benzimidazole-benzothiazole derivatives

科学的研究の応用

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole involves its interaction with various molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

類似化合物との比較

Similar Compounds

- 2-(1H-Benzimidazol-2-ylmethyl)-benzothiazole

- 2-(1H-Benzimidazol-2-ylmethyl)-benzoxazole

- 2-(1H-Benzimidazol-2-ylmethyl)-benzimidazole

Uniqueness

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole is unique due to the presence of both benzimidazole and benzothiazole moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets, leading to improved pharmacological properties. The combination of these two heterocyclic systems in a single molecule allows for versatile interactions with various enzymes and receptors, making it a valuable compound in drug discovery and development.

生物活性

2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole typically involves the reaction of benzimidazole derivatives with benzothiazole precursors. This process can be optimized through various methods, including conventional heating and microwave-assisted synthesis, which enhance yield and purity.

Anticancer Activity

Numerous studies have reported the anticancer properties of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole. For instance, research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and U87 (glioblastoma) cells. The mechanism appears to involve the induction of apoptosis and inhibition of tubulin polymerization.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 16.38 | Induction of apoptosis |

| U87 | 45.2 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 25.72 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole has demonstrated significant antimicrobial activity. Studies show that it effectively inhibits the growth of both bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (μg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 4 | Bacterial |

| Streptococcus faecalis | 8 | Bacterial |

| Candida albicans | 64 | Fungal |

The biological activity of 2-(1H-Benzoimidazol-2-ylmethyl)-benzothiazole is attributed to its ability to interact with specific molecular targets:

- Tubulin Interaction : The compound disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest in cancer cells.

- Apoptotic Pathways : It activates caspases and other apoptotic markers, promoting programmed cell death.

- Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity.

Case Studies

A notable case study involved the evaluation of this compound in vivo using tumor-bearing mice models. The results indicated a significant reduction in tumor growth compared to untreated controls, highlighting its potential as an effective anticancer agent.

Study Details

- Model : Tumor-bearing mice

- Dosage : Administered daily for two weeks

- Outcome : Tumor growth suppression by approximately 60% compared to control groups.

Q & A

Advanced Research Question

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while methanol/ethanol is preferred for hydrazine-based condensations .

- Catalysts : Base-promoted multicomponent assays (e.g., KOH or NaHCO₃) improve cyclization efficiency. For example, sodium cyanate in glacial acetic acid facilitates hydrazinecarboxamide formation .

- Optimization : Reaction monitoring via TLC and HPLC ensures intermediate purity. Yields >70% are achievable under controlled conditions (e.g., 60–80°C, 12–24 hr) .

What spectroscopic techniques are critical for resolving structural ambiguities in benzothiazole-linked benzimidazoles?

Basic Research Question

- IR spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, C=N stretches ~1600 cm⁻¹) .

- NMR : 1H NMR distinguishes methylene bridges (δ 4.2–4.8 ppm for -CH₂-) and aromatic protons (δ 6.8–8.2 ppm). 13C NMR confirms sp² carbons (e.g., δ 151.93 for benzimidazole N=C-N) .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 323 for C₁₆H₁₂N₄S) and fragmentation patterns .

How do structural modifications (e.g., aryl substitutions) impact the biological activity of benzimidazole-benzothiazole hybrids?

Advanced Research Question

- Electron-withdrawing groups (e.g., -NO₂, -Br) enhance antiproliferative activity by increasing electrophilicity, as seen in derivatives like 9c (IC₅₀ = 2.1 µM against MCF-7 cells) .

- Hydrophobic substituents (e.g., 4-methylphenyl on thiazole) improve membrane permeability, critical for antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

- Contradictions : Some studies report reduced activity with bulky groups (e.g., 4-methoxyphenyl), suggesting steric hindrance at target sites .

What methodologies are employed to assess the anti-HIV and antitumor potential of these compounds?

Advanced Research Question

- In vitro anti-HIV assays : Use MT-4 cells infected with HIV-1/2 strains. Compounds like 4l and 9a inhibit viral replication (EC₅₀ = 0.8–1.2 µM) via reverse transcriptase binding, validated through molecular docking .

- Antitumor screening : MTT assays on cancer cell lines (e.g., HepG2, A549). Derivatives with piperazine linkers (e.g., 9a ) induce apoptosis via caspase-3 activation .

- SAR analysis : QSAR models correlate logP values (<3.5) with enhanced bioavailability .

How are synthetic by-products or impurities identified and mitigated during scale-up?

Advanced Research Question

- By-product detection : HPLC-MS identifies dimers or oxidation by-products (e.g., sulfoxide derivatives).

- Mitigation strategies :

- Use of inert atmospheres (N₂/Ar) prevents oxidation of thiol intermediates .

- Recrystallization from ethanol/water mixtures removes polar impurities .

- Continuous flow reactors improve reproducibility (>95% purity at 10 g scale) .

What safety protocols are recommended for handling benzothiazole derivatives in lab settings?

Basic Research Question

- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties .

- Ventilation : Fume hoods required for reactions releasing H₂S or NH₃ .

- First aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion .

What computational tools are used to predict the binding affinity of these compounds to biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with HIV-1 RT or EGFR kinases. Docking scores (<-8 kcal/mol) correlate with experimental EC₅₀ values .

- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

- ADMET prediction : SwissADME estimates blood-brain barrier permeability and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。